molecular formula C12H24O6 B118740 18-Crown-6 CAS No. 17455-13-9

18-Crown-6

Cat. No.: B118740
CAS No.: 17455-13-9
M. Wt: 264.31 g/mol
InChI Key: XEZNGIUYQVAUSS-UHFFFAOYSA-N
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Description

18-Crown-6, also known as this compound, is a crown ether with the chemical formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, especially potassium ions .

Biochemical Analysis

Biochemical Properties

Hexaoxacyclooctadecane functions as a ligand for some metal cations, with a particular affinity for potassium cations . This interaction with metal ions can influence the activity of various enzymes and proteins within the cell. The nature of these interactions is largely dependent on the specific biomolecules involved and the cellular context.

Cellular Effects

The effects of Hexaoxacyclooctadecane on cellular processes are complex and multifaceted. Its ability to bind metal ions can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of metal-dependent enzymes, potentially altering metabolic pathways and influencing cell function.

Molecular Mechanism

At the molecular level, Hexaoxacyclooctadecane exerts its effects through its interactions with metal ions. These ions can bind to enzymes and other biomolecules, altering their activity. This can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects .

Metabolic Pathways

Hexaoxacyclooctadecane is involved in several metabolic pathways due to its ability to bind metal ions. These ions can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

Hexaoxacyclooctadecane can be transported and distributed within cells and tissues. Its distribution is likely influenced by its interactions with metal ions and other biomolecules

Subcellular Localization

The subcellular localization of Hexaoxacyclooctadecane is not well-defined. It is likely that its localization is influenced by its interactions with metal ions and other biomolecules

Preparation Methods

18-Crown-6 can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the following steps :

    Reactants: Triethylene glycol and triethylene glycol dichloride.

    Conditions: Potassium hydroxide is used as a base.

    :

    Reaction: (CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH(CH2CH2O)6+2KCl+2H2O(CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH → (CH_2CH_2O)_6 + 2 KCl + 2 H_2O (CH2​OCH2​CH2​Cl)2​+(CH2​OCH2​CH2​OH)2​+2KOH→(CH2​CH2​O)6​+2KCl+2H2​O

Alternatively, it can be prepared by the oligomerization of ethylene oxide. The compound can be purified by distillation or recrystallization from hot acetonitrile .

Chemical Reactions Analysis

18-Crown-6 undergoes various chemical reactions, primarily due to its ability to form complexes with metal cations. Some of the notable reactions include :

    Complexation: Forms stable complexes with cations such as potassium, sodium, and lithium.

    Phase-Transfer Catalysis: Acts as a phase-transfer catalyst in organic reactions, facilitating the transfer of reactants between different phases.

    Reduction: Can be used in the chemoselective reduction of fused tetrazoles with sodium borohydride and potassium hydroxide.

Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various metal salts. The major products formed are typically the metal-cation complexes of this compound.

Scientific Research Applications

Organic Synthesis

Phase Transfer Catalysis
18-Crown-6 is widely used as a phase transfer catalyst, facilitating the transfer of ions between aqueous and organic phases. This property enhances the solubility of otherwise insoluble salts in organic solvents. For instance, potassium permanganate can dissolve in benzene when this compound is present, allowing for oxidation reactions that would not occur otherwise .

Substitution Reactions
The compound accelerates nucleophilic substitution reactions by suppressing ion-pairing effects. For example, potassium acetate becomes a more potent nucleophile when complexed with this compound, leading to higher reaction rates and yields .

Reaction TypeExampleYield Improvement
Nucleophilic SubstitutionK(18crown6)++C6H5CH2ClC6H5CH2OAc+K++ClK(this compound)^++C_6H_5CH_2Cl\rightarrow C_6H_5CH_2OAc+K^++Cl^-Higher than without crown ether

Analytical Chemistry

Ion Selective Electrodes
this compound is utilized in the development of ion-selective electrodes due to its selectivity for potassium ions. This application is crucial for measuring potassium concentrations in various samples, including biological fluids .

Complexation Studies
Research on the complexation of this compound with various metal ions has provided insights into its binding characteristics. For example, studies have demonstrated that this compound can form stable complexes with lithium and sodium ions, which can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .

Material Science

Mechanochemical Applications
Recent studies have shown that the presence of this compound enhances the reactivity of potassium hydroxide in mechanochemical organic synthesis. In one case study, the Henry reaction was completed within ten minutes when this compound was used, showcasing its role in accelerating chemical processes .

ApplicationReaction TypeTime Required
Mechanochemical SynthesisHenry Reaction10 minutes

Biological Applications

Drug Delivery Systems
The unique properties of this compound have led to its exploration in drug delivery systems. Its ability to encapsulate cations can be leveraged to improve the solubility and bioavailability of certain pharmaceuticals .

Molecular Recognition
Studies have indicated that this compound can selectively form adducts with biological molecules, such as lysine-containing peptides. This ability has implications for understanding molecular recognition processes in biological systems .

Case Studies

  • Synthesis of Lanthanide Complexes
    In a study involving rare earth amide reduction reactions, the use of this compound facilitated the isolation of lanthanide complexes that were not achievable with other ligands like cryptands. The faster crystallization rate observed with this compound was crucial for obtaining high-purity products .
  • Electride Formation
    The first electride salt examined by X-ray crystallography was synthesized using this compound, demonstrating its utility in materials science and solid-state chemistry .

Comparison with Similar Compounds

Similar compounds include :

    Dibenzo-18-crown-6: Contains benzene rings attached to the crown ether structure, providing additional stability and specificity for certain cations.

    15-Crown-5: A smaller crown ether with five oxygen atoms, which has a higher affinity for smaller cations like sodium.

    12-Crown-4: An even smaller crown ether with four oxygen atoms, suitable for complexing with lithium ions.

18-Crown-6 is unique due to its optimal ring size for complexing with potassium ions, making it particularly useful in applications requiring selective potassium ion binding.

Biological Activity

18-Crown-6, a member of the crown ether family, is a cyclic polyether known for its ability to selectively bind cations due to its unique molecular structure. This compound has garnered attention not only for its chemical properties but also for its significant biological activities. This article explores the biological activity of this compound, highlighting its effects on various biological systems, its potential therapeutic applications, and relevant research findings.

Structure and Properties

This compound consists of a 6-membered ring with 18 total atoms, including 12 carbon and 6 oxygen atoms. Its structure allows it to form stable complexes with cations such as potassium (K+K^+) and sodium (Na+Na^+), which is critical for its biological activity. The cavity size and hydrophilicity of the ether influence its interaction with ions and biological molecules.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor potential . A study evaluating various crown ethers found that di-tert-butyldicyclohexano-18-crown-6 showed significant cytotoxicity against several tumor cell lines, with IC50 values in the submicromolar range. The mechanism of action appears to involve disruption of potassium ion homeostasis, leading to cell cycle perturbations and apoptosis in cancer cells .

Table 1: Cytotoxicity of Crown Ethers Against Tumor Cells

CompoundCell Line TestedIC50 (µM)
Di-tert-butyldicyclohexano-18-Crown-6A549 (Lung)<0.5
Di-tert-butyldibenzo-18-Crown-6MCF-7 (Breast)~2
This compoundHeLa (Cervical)Not specified

Stabilization of Peptides

Another significant finding is the ability of this compound to stabilize peptides in solution. A study indicated that when oxytocin was dissolved in citrate/phosphate buffer at pH 4.5, the presence of this compound significantly enhanced the stability of oxytocin at elevated temperatures (40 °C and 50 °C). This stabilization effect was statistically significant, suggesting potential applications in drug formulation .

Table 2: Stability of Oxytocin in Presence of this compound

Temperature (°C)Concentration of this compound (% w/v)Remaining Oxytocin (%)
400X
0.1Y
0.3Z
2.0A
500B
0.1C
0.3D
2.0E

Antimicrobial Activity

The antimicrobial properties of crown ethers have also been explored, particularly in their modified forms like diaza-crown ethers. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, enhancing the efficacy of traditional antibiotics such as rifampicin and tetracycline .

Ion Selectivity and Extraction Efficiency

The ion-selective properties of this compound have been utilized in various extraction processes. For instance, studies indicate that it can effectively extract cesium ions from aqueous solutions without requiring acidification, demonstrating its utility in analytical chemistry .

Table 3: Extraction Efficiency of Cesium Ions by Crown Ethers

Solvent TypeAcidification Required?Extraction Efficiency (%)
Conventional SolventYesLow
RTILsNoHigh

Case Studies

  • Tumor Cell Growth Inhibition : A comprehensive study evaluated the effects of several crown ethers on tumor cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles.
  • Peptide Stability Enhancement : Research focused on the role of crown ethers in stabilizing peptide structures under varying pH conditions, indicating a promising avenue for pharmaceutical applications.
  • Antimicrobial Efficacy : Investigations into diaza-crown ethers highlighted their potential as antimicrobial agents, particularly in enhancing existing antibiotic therapies.

Properties

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane
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InChI

InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2
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InChI Key

XEZNGIUYQVAUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCOCCO1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H24O6
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DSSTOX Substance ID

DTXSID7058626
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Molecular Weight

264.31 g/mol
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Physical Description

Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline]
Record name 18-Crown-6
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Vapor Pressure

0.0000667 [mmHg]
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CAS No.

17455-13-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,4,7,10,13,16-hexaoxacyclooctadecane interact with metal ions?

A1: 1,4,7,10,13,16-Hexaoxacyclooctadecane exhibits a strong affinity for metal cations, particularly alkali metal ions like potassium (K+) and rubidium (Rb+). This interaction arises from the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms lining the cavity of the 18-crown-6 ring. [, , , ] The size of the metal ion plays a crucial role, with potassium ions showing optimal fit within the this compound cavity, leading to the formation of stable complexes. [, ]

Q2: Does the presence of other coordinating atoms in the macrocycle affect metal ion binding?

A2: Yes, incorporating other coordinating atoms like sulfur can impact metal ion binding. For instance, in 1,4,7,10,13-pentaoxa-16-thiacyclooctadecane, a related macrocycle with a sulfur atom, the strength of the interaction varies depending on the metal ion. Silver ions exhibit strong, partially covalent interactions with the sulfur, while potassium and rubidium ions show weaker interactions. []

Q3: Can the complexation of 1,4,7,10,13,16-hexaoxacyclooctadecane with metal ions influence the properties of the resulting compounds?

A3: Absolutely. The complexation significantly affects the solubility and reactivity of the metal ions. For example, the formation of complexes with this compound can enhance the solubility of metal salts in organic solvents, facilitating their use in various reactions. [] This property makes this compound a valuable tool in phase-transfer catalysis. [] Additionally, complexation can modify the redox properties of metal ions, as observed in the stepwise reduction of samarium (Sm) and ytterbium (Yb) in the presence of this compound. []

Q4: What is the molecular formula and weight of 1,4,7,10,13,16-hexaoxacyclooctadecane?

A4: The molecular formula is C12H24O6, and its molecular weight is 264.32 g/mol. []

Q5: What are the key structural features of 1,4,7,10,13,16-hexaoxacyclooctadecane?

A5: 1,4,7,10,13,16-Hexaoxacyclooctadecane is characterized by a 18-membered ring containing six oxygen atoms spaced evenly by ethylene units. [, ] This arrangement creates a cavity suitable for accommodating metal cations. The molecule exhibits conformational flexibility, adopting different shapes depending on its environment and the presence of guest molecules. [, , ] Common conformations observed in crystal structures include pseudo-D3d and C1 symmetries. [, , , , , ]

Q6: How is the structure of 1,4,7,10,13,16-hexaoxacyclooctadecane studied?

A6: Various techniques are employed to study its structure, including X-ray diffraction analysis, Raman spectroscopy, and infrared spectroscopy. [, , , , , , ] X-ray diffraction provides detailed information about the molecular conformation in the solid state, while Raman and infrared spectroscopy offer insights into vibrational modes and functional groups present in the molecule.

Q7: What are the applications of 1,4,7,10,13,16-hexaoxacyclooctadecane in catalysis?

A7: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely employed as a phase-transfer catalyst due to its ability to solubilize metal salts in organic solvents. This property enables reactions between water-soluble reagents and organic-soluble substrates that would otherwise be immiscible. [] For example, it is used in the synthesis of N,N-diethylaniline from aniline and bromoethane. [] Moreover, its complexation with metal ions can modify their reactivity, promoting specific reaction pathways.

Q8: How is computational chemistry used in research related to 1,4,7,10,13,16-hexaoxacyclooctadecane?

A8: Computational techniques, such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are valuable tools for studying this compound and its complexes. [, ] MD simulations provide insights into the dynamic behavior of this compound in solution and its interactions with solvents and other molecules. DFT calculations are used to determine energy minimized geometries, vibrational frequencies, and electronic properties of this compound and its complexes. []

Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives?

A9: While QSAR models specifically for 1,4,7,10,13,16-hexaoxacyclooctadecane and its derivatives are not extensively reported in the provided research, the impact of structural modifications on the complexation properties of related macrocycles has been investigated. [] These studies provide valuable insights into the structure-activity relationship and guide the design of new macrocyclic ligands with tailored properties.

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